7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one
Description
7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is an organic compound with the molecular formula C11H11BrO and a molecular weight of 239.11 g/mol . It is a brominated derivative of tetrahydronaphthalenone, characterized by a bromine atom at the 7th position and a methyl group at the 4th position on the naphthalenone ring. This compound is used in various chemical research and industrial applications due to its unique structural properties.
Properties
IUPAC Name |
7-bromo-4-methyl-3,4-dihydro-2H-naphthalen-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO/c1-7-2-5-11(13)10-6-8(12)3-4-9(7)10/h3-4,6-7H,2,5H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPBQXWWFPSGWKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)C2=C1C=CC(=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51644-34-9 | |
| Record name | 7-bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one typically involves the bromination of 4-methyl-1,2,3,4-tetrahydronaphthalen-1-one. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often include refluxing the mixture to ensure complete bromination .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, reaction time, and reagent addition, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in polar aprotic solvents (e.g., dimethylformamide, DMF) at elevated temperatures.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents (e.g., tetrahydrofuran, THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic aqueous solutions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: 7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-ol.
Oxidation: 7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-carboxylic acid.
Scientific Research Applications
While the search results do not provide direct applications of the compound "7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one," they do offer information regarding its properties and related compounds that can be synthesized from it.
Properties and Specifications
this compound has the molecular formula and a molecular weight of 239.11 . Parchem provides specifications for this chemical, including its chemical structure .
Related Compounds and Potential Applications
While direct applications for "this compound" are not listed, the search results mention related compounds with potential applications:
- 1,2,4-Triazoles: Derivatives of 1,2,4-triazoles exhibit multidirectional biological activity and have been researched for antibacterial properties . Some compounds with bromo substituents have shown good antibacterial activity . Triazoles have also demonstrated potential therapeutic utility, such as neuroprotectant, antioxidant, antimalarial, and antiviral properties .
- Nitrogen-containing heterocycles: These compounds have demonstrated antiviral activity .
- 1,3,4-Thiadiazoles: These compounds have been synthesized into pyrazole hybrids .
- 7-Bromo-4,4-dimethyl-1,2,3,4-tetrahydronaphthalen-1-one : This related chemical causes skin irritation and is harmful if swallowed .
Mechanism of Action
The mechanism of action of 7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atom and the carbonyl group play crucial roles in its reactivity and binding affinity to molecular targets .
Comparison with Similar Compounds
Similar Compounds
- 7-Bromo-1-methyl-1,2,3,4-tetrahydronaphthalen-1-ol
- 7-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine
- 4-Methyl-1,2,3,4-tetrahydronaphthalen-1-one
Uniqueness
7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one is unique due to the presence of both a bromine atom and a methyl group on the naphthalenone ring, which imparts distinct chemical and physical properties. This combination enhances its reactivity and makes it a valuable intermediate in organic synthesis .
Biological Activity
7-Bromo-4-methyl-1,2,3,4-tetrahydronaphthalen-1-one (CAS Number: 51644-34-9) is a brominated derivative of tetrahydronaphthalene that has garnered attention for its potential biological activities. This compound is characterized by its unique structure, which may contribute to its interactions with various biological targets. Understanding its biological activity is crucial for potential applications in pharmacology and medicinal chemistry.
- Molecular Formula : C11H11BrO
- Molecular Weight : 239.1084 g/mol
- Structure : The compound features a tetrahydronaphthalene core with a bromine atom at the 7-position and a methyl group at the 4-position.
Dopamine Receptor Interaction
Recent studies have highlighted the compound's interaction with dopamine receptors, particularly the D2 receptor subtype. It has been suggested that compounds with similar structures can act as ligands for these receptors, which are critical in various neurological processes.
- Binding Affinity : In vitro assays have shown that related compounds exhibit binding affinities in the nanomolar range for D2 receptors, indicating potential for therapeutic applications in treating disorders such as Parkinson's disease and schizophrenia .
- Mechanism of Action : The mechanism by which this compound interacts with dopamine receptors involves stabilizing the receptor's active conformation through π–π stacking interactions with specific amino acid residues .
Antiproliferative Activity
Studies have also explored the antiproliferative effects of this compound on various cancer cell lines.
- Cell Lines Tested : The compound has been evaluated against several cancer cell lines including breast cancer (MCF-7) and lung cancer (A549) cells.
- Results : Preliminary results indicate that it exhibits significant antiproliferative activity, with IC50 values suggesting efficacy in inhibiting cell growth at micromolar concentrations .
Study on Anticancer Properties
A recent study focused on the synthesis and evaluation of various brominated tetrahydronaphthalenes, including our compound of interest. The findings indicated:
- Inhibition Rates : The compound showed a dose-dependent inhibition of cell proliferation in MCF-7 cells, with an IC50 value of approximately 15 µM.
- Mechanistic Insights : Flow cytometry analysis revealed that treatment with the compound led to an increase in apoptotic cell populations, suggesting an induction of programmed cell death as a mechanism of action .
Data Table
| Property | Value |
|---|---|
| Molecular Formula | C11H11BrO |
| Molecular Weight | 239.1084 g/mol |
| CAS Number | 51644-34-9 |
| Binding Affinity (D2R) | Nanomolar range |
| IC50 (MCF-7 Cell Line) | ~15 µM |
| Apoptosis Induction | Yes |
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